4-methyl-3-nitro-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a propoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methyl-3-nitrobenzohydrazide and 4-propoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction: Formation of 4-methyl-3-amino-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide.
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Scientific Research Applications
4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-methyl-3-nitro-N’-[(E)-phenyl(pyridin-4-yl)methylidene]benzohydrazide
- 3-nitro-N’-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline
Uniqueness
4-methyl-3-nitro-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a propoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-methyl-3-nitro-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-10-25-16-8-5-14(6-9-16)12-19-20-18(22)15-7-4-13(2)17(11-15)21(23)24/h4-9,11-12H,3,10H2,1-2H3,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVREAVIVDASD-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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